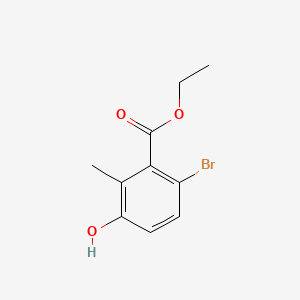

Ethyl 6-bromo-3-hydroxy-2-methylbenzoate

Description

Significance of Brominated Aromatic Esters in Chemical Research

Brominated aromatic esters are highly valued intermediates in synthetic chemistry. The presence of a bromine atom on the aromatic ring introduces a reactive handle for a multitude of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are pivotal in the construction of complex molecular architectures. nih.gov The bromine atom's size and polarizability can also enhance the biological activity of a molecule, making these compounds particularly interesting in medicinal chemistry for improving binding affinity and target selectivity. mdpi.com Furthermore, brominated esters are employed as flame retardants and are key components in the synthesis of various industrial products. nih.gov

The strategic placement of a bromine atom, as seen in Ethyl 6-bromo-3-hydroxy-2-methylbenzoate, can significantly influence the electronic properties of the aromatic ring, thereby directing the regioselectivity of subsequent reactions. This makes them indispensable tools for the precise assembly of functionalized molecules.

Historical Context of Benzoate (B1203000) Derivatives in Organic Synthesis

The journey of benzoate derivatives in chemistry began with the discovery of benzoic acid in the 16th century from gum benzoin. chemeurope.comwikipedia.org Its structure was later elucidated in 1832 by Justus von Liebig and Friedrich Wöhler. chemeurope.com The development of synthetic methods to produce benzoic acid and its esters in the 19th and 20th centuries, such as the oxidation of toluene, paved the way for their widespread use. wikipedia.orgtengerchemical.com

Initially, benzoate derivatives were recognized for their preservative properties. chemeurope.comwikipedia.org However, their role in organic synthesis expanded dramatically with the advent of modern synthetic methodologies. The esterification of benzoic acids and the selective functionalization of the aromatic ring have become routine yet powerful operations in both academic and industrial laboratories. The introduction of halogenation techniques further broadened the synthetic utility of benzoates, enabling the creation of a vast library of derivatives with tailored properties. newworldencyclopedia.org

Structural Features and Chemical Reactivity Nexus of Substituted Benzoates

The chemical behavior of a substituted benzoate is intricately linked to its structural features. The interplay between the electron-withdrawing nature of the ester group and the electronic effects of other substituents on the aromatic ring dictates the molecule's reactivity.

In the case of this compound, the molecule possesses several key functional groups that influence its reactivity:

Ethyl Ester Group: This group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification reactions.

Bromo Group: The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions and is a key participant in transition metal-catalyzed cross-coupling reactions.

Hydroxy Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. It is also an ortho, para-directing group for electrophilic aromatic substitution and can be alkylated or acylated.

Methyl Group: The methyl group is a weak electron-donating group and can influence the reactivity of the aromatic ring through inductive and hyperconjugation effects.

The relative positions of these substituents create a specific electronic and steric environment that governs the molecule's reactivity in various chemical transformations. The principles of quantitative structure-activity relationships (QSAR) can be applied to predict how these structural features quantitatively affect the biological activity or chemical reactivity of such molecules. nih.govyoutube.comnih.gov

Research Gaps and Future Directions in Halogenated Benzoate Derivatives

While the chemistry of many halogenated benzoates is well-established, there remain significant opportunities for further research. A key area of interest is the development of more sustainable and efficient methods for the synthesis of these compounds, minimizing the use of hazardous reagents and byproducts. researchgate.netresearchgate.net

Specifically for a compound like this compound, where dedicated research is sparse, a thorough investigation into its synthetic accessibility and reactivity profile is warranted. Exploring its potential as a precursor for novel bioactive molecules or functional materials represents a promising avenue for future research. The unique substitution pattern of this molecule could lead to the discovery of new chemical reactions or the development of compounds with unique properties. Furthermore, understanding the environmental fate and potential toxicological profiles of such halogenated aromatic compounds is crucial as their applications expand. nih.govscience.gov

The continued exploration of halogenated benzoate derivatives, including lesser-studied examples like this compound, will undoubtedly contribute to the advancement of organic synthesis and the discovery of new molecules with valuable applications.

Data Tables

Table 1: Physical and Chemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Benzoic Acid | C₇H₆O₂ | 122.12 | 65-85-0 |

| Ethyl Benzoate | C₉H₁₀O₂ | 150.17 | 93-89-0 |

| 4-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 586-76-5 |

Structure

3D Structure

Properties

Molecular Formula |

C10H11BrO3 |

|---|---|

Molecular Weight |

259.10 g/mol |

IUPAC Name |

ethyl 6-bromo-3-hydroxy-2-methylbenzoate |

InChI |

InChI=1S/C10H11BrO3/c1-3-14-10(13)9-6(2)8(12)5-4-7(9)11/h4-5,12H,3H2,1-2H3 |

InChI Key |

FJNDBOKKFASEDF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1C)O)Br |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 6 Bromo 3 Hydroxy 2 Methylbenzoate

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical and efficient synthetic route.

Identification of Key Disconnections

The primary disconnections for Ethyl 6-bromo-3-hydroxy-2-methylbenzoate involve the carbon-bromine (C-Br) bond and the ester linkage. The C-Br bond can be retrosynthetically cleaved via an electrophilic aromatic substitution pathway, suggesting a precursor without the bromine atom. The ester group can be disconnected to reveal a carboxylic acid and ethanol (B145695), a common and straightforward transformation.

Therefore, a logical precursor is Ethyl 3-hydroxy-2-methylbenzoate (B8532911). This simplifies the synthesis to the regioselective bromination of this precursor.

Precursors and Building Blocks Considerations

The key precursor identified through retrosynthesis is Ethyl 3-hydroxy-2-methylbenzoate. The synthesis of this precursor itself can be envisioned from simpler, commercially available building blocks such as 3-hydroxy-2-methylbenzoic acid. The esterification of this carboxylic acid with ethanol, typically under acidic conditions, would yield the desired ethyl ester.

Further retrosynthesis of 3-hydroxy-2-methylbenzoic acid leads to considerations of introducing the hydroxyl and methyl groups onto a benzene (B151609) ring, a fundamental process in aromatic chemistry.

| Precursor/Building Block | Structure | Role in Synthesis |

| Ethyl 3-hydroxy-2-methylbenzoate | Direct precursor for bromination | |

| 3-Hydroxy-2-methylbenzoic acid | Precursor for esterification | |

| Ethanol | Reagent for esterification |

Direct Synthesis Approaches

Direct synthesis focuses on the final steps of assembling the target molecule from its immediate precursors. In the case of this compound, the most direct approach is the regioselective bromination of Ethyl 3-hydroxy-2-methylbenzoate.

Regioselective Bromination of Ethyl 3-Hydroxy-2-methylbenzoate Analogues

The introduction of a bromine atom at a specific position on the aromatic ring is crucial for the synthesis of the target compound. This is achieved through regioselective bromination, where the directing effects of the existing substituents on the ring guide the incoming electrophile.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) is a fundamental reaction class in organic chemistry for functionalizing aromatic rings. masterorganicchemistry.comlibretexts.org In this process, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. libretexts.orgmorressier.com For bromination, a source of electrophilic bromine is required. This is often generated by reacting molecular bromine (Br₂) with a Lewis acid catalyst, such as FeBr₃. youtube.com Alternatively, N-bromosuccinimide (NBS) can be used as a source of bromine, often in the presence of an acid catalyst.

The reaction proceeds through a two-step mechanism:

Formation of the sigma complex (arenium ion): The electrophile attacks the π system of the benzene ring, forming a resonance-stabilized carbocation intermediate. libretexts.org

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. libretexts.org

Role of Activating and Directing Groups in Bromination

The substituents already present on the benzene ring play a critical role in determining both the rate and the regioselectivity of the electrophilic aromatic substitution reaction. morressier.com These groups can be classified as either activating or deactivating, and as ortho-, para-, or meta-directing.

In the precursor molecule, Ethyl 3-hydroxy-2-methylbenzoate, there are three substituents to consider:

Hydroxyl group (-OH): This is a strongly activating group and an ortho-, para-director due to the resonance donation of its lone pair of electrons into the ring.

Methyl group (-CH₃): This is a weakly activating group and an ortho-, para-director due to hyperconjugation.

Ethyl ester group (-COOCH₂CH₃): This is a deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects.

The directing effects of these groups are additive. The powerful ortho-, para-directing influence of the hydroxyl group is the dominant factor. The positions ortho to the hydroxyl group are C2 and C4, and the para position is C6. The C2 position is already substituted with a methyl group. The C4 position is ortho to the hydroxyl group and meta to the ester group. The C6 position is para to the hydroxyl group and ortho to the methyl group.

Considering the combined directing effects, the hydroxyl and methyl groups strongly activate the positions ortho and para to them for electrophilic attack. The ester group deactivates the ring, particularly at the ortho and para positions relative to it. The bromination is therefore directed to the positions activated by the hydroxyl and methyl groups. The C6 position is sterically accessible and strongly activated by both the para-directing hydroxyl group and the ortho-directing methyl group, making it the most likely site for bromination. This leads to the desired product, this compound.

| Substituent | Electronic Effect | Directing Effect |

| -OH | Strongly Activating | Ortho, Para |

| -CH₃ | Weakly Activating | Ortho, Para |

| -COOCH₂CH₃ | Deactivating | Meta |

Catalytic Systems for Controlled Bromination

The introduction of a bromine atom at the C6 position of the ethyl 3-hydroxy-2-methylbenzoate precursor is a critical step, requiring high regioselectivity. The directing effects of the existing hydroxyl, methyl, and ester groups guide the incoming electrophile. Catalytic systems are employed to facilitate this electrophilic aromatic substitution under controlled conditions.

Key reagents for this transformation include N-bromosuccinimide (NBS) and iron(III) bromide (FeBr₃).

N-bromosuccinimide (NBS): NBS is a versatile brominating agent that can provide a low concentration of bromine in situ, which helps to prevent over-bromination. The reaction is typically initiated by a radical initiator or an acid catalyst. For phenolic compounds, the activation of NBS by an acid catalyst generates a potent electrophilic brominating species.

Iron(III) bromide (FeBr₃): As a Lewis acid, iron(III) bromide polarizes the Br-Br bond in molecular bromine (Br₂), creating a highly electrophilic "Br⁺" species. This catalyst is effective for the bromination of aromatic rings, even those that are moderately deactivated. rsc.org The catalytic cycle involves the coordination of bromine to FeBr₃, followed by electrophilic attack on the aromatic ring and subsequent regeneration of the catalyst. Mechanistic studies suggest that FeBr₃ can play a significant role in lowering the activation energy for the substitution. rsc.org Nonheme iron catalysts have also been explored as biomimetic models for haloperoxidases, using hydrogen peroxide and a bromide source to generate a reactive brominating species like hypobromous acid. nih.gov

The choice of solvent and reaction temperature is crucial for optimizing the yield and selectivity of the bromination reaction.

Esterification of 6-Bromo-3-hydroxy-2-methylbenzoic Acid

The final step in many linear synthesis routes is the conversion of the carboxylic acid, 6-bromo-3-hydroxy-2-methylbenzoic acid, to its corresponding ethyl ester. This transformation is typically achieved through esterification.

Acid-Catalyzed Esterification Protocols

Acid-catalyzed esterification, most notably the Fischer esterification, is a common and direct method. chemicalbook.com This equilibrium-controlled process involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. chemicalbook.comquora.com

To drive the reaction towards the product, the water formed during the reaction is typically removed, often by azeotropic distillation using a Dean-Stark apparatus or by using the alcohol as a co-solvent. chemicalbook.com The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.

Various solid acid catalysts have also been developed to facilitate easier separation and catalyst recycling. Modified montmorillonite (B579905) K10 clay, for instance, has been shown to be an effective catalyst for the esterification of substituted benzoic acids. epa.govijstr.org

Table 1: Comparison of Acid Catalysts for Esterification of Benzoic Acids

| Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Reflux in excess alcohol | High catalytic activity, low cost starklab.de | Corrosive, difficult to separate from product, generates acidic waste starklab.de |

| p-Toluenesulfonic acid (pTSA) | Reflux in excess alcohol, often with azeotropic water removal | Solid, easier to handle than H₂SO₄, effective catalyst rsc.orgresearchgate.net | Can be costly, requires removal |

| Modified Montmorillonite K10 | Solvent-free, reflux | Heterogeneous (easy to remove), reusable, environmentally friendly epa.govijstr.org | May require higher catalyst loading or longer reaction times |

Alternative Esterification Techniques

While acid-catalyzed methods are prevalent, alternative techniques may be employed, particularly if the substrate is sensitive to strong acidic conditions or if steric hindrance is a concern.

Reaction with Alkyl Halides: The carboxylate salt of the benzoic acid, formed by reacting the acid with a base like sodium hydride or potassium carbonate, can be treated with an ethyl halide (e.g., ethyl iodide or ethyl bromide). This Sₙ2 reaction provides the ester, often in high yield.

Tin(II) Catalysts: Tin(II) compounds have been used as catalysts for the esterification of benzoic acid with various alcohols. This method involves the distillative removal of water and subsequent filtration of the catalyst from the crude ester. google.com

Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often used in combination with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), can activate the carboxylic acid for attack by the alcohol. This method is common in peptide synthesis but can be applied to other esterifications, especially for sensitive substrates.

Benzotriazole (B28993) Esters: Carboxylic acids can be converted to reactive benzotriazole esters in situ. These intermediates are highly susceptible to nucleophilic attack by alcohols, even sterically hindered ones, to form the desired ester. researchgate.net

Multi-Step Convergent Synthesis Strategies

Construction of the Benzoate (B1203000) Ring System with Pre-existing Substituents

In a convergent approach, the fully substituted aromatic ring can be constructed from acyclic or less complex cyclic precursors that already contain some of the required functional groups or their precursors. For a hexasubstituted benzene derivative like the target molecule, this could theoretically involve cycloaddition reactions, such as a Diels-Alder reaction between a suitably substituted diene and a dienophile, followed by aromatization. The complexity of synthesizing the required highly functionalized precursors makes this a challenging but powerful strategy for accessing specific substitution patterns that are difficult to obtain through sequential electrophilic substitution.

Sequential Functionalization of Aromatic Precursors

A more common and practical multi-step approach involves the sequential functionalization of a simpler, commercially available aromatic precursor. The success of such a synthesis hinges on a thorough understanding of the directing effects of the substituents at each step to control the regiochemistry. libretexts.orgpressbooks.pub

A plausible retrosynthetic analysis for this compound might start with a simple substituted benzene like m-cresol (B1676322) (3-methylphenol).

A potential forward synthesis could be:

Carboxylation: Introduction of a carboxylic acid group. A Kolbe-Schmitt reaction on m-cresol could introduce the carboxyl group ortho to the hydroxyl group.

Esterification: The resulting 3-hydroxy-2-methylbenzoic acid would be esterified with ethanol, as described previously, to yield ethyl 3-hydroxy-2-methylbenzoate.

Bromination: The final step would be the regioselective bromination of ethyl 3-hydroxy-2-methylbenzoate. The powerful ortho-, para-directing hydroxyl group, combined with the ortho-directing methyl group, would strongly favor the introduction of the bromine atom at the C6 position, which is para to the hydroxyl group and ortho to the ester.

This strategic, step-by-step introduction and modification of functional groups is fundamental to the synthesis of polysubstituted aromatic compounds. libretexts.orgpressbooks.pub

Green Chemistry Approaches in Synthetic Design

Green chemistry principles are increasingly being integrated into the synthesis of specialty chemicals to minimize environmental impact. For the synthesis of this compound, this involves the careful selection of solvents and catalytic systems.

The choice of solvent is a critical aspect of green synthesis. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Research has focused on solvent-free reactions or the use of environmentally benign solvent systems.

For the esterification step, which could involve the reaction of 3-hydroxy-2-methylbenzoic acid with ethanol, solvent-free conditions can be achieved by using an excess of the alcohol reactant, which also serves as the reaction medium. Another green approach is the use of water as a solvent, which is non-toxic, non-flammable, and inexpensive. rsc.orgdntb.gov.ua The synthesis of various heterocyclic compounds, which share some reaction principles with the target molecule, has been successfully demonstrated in water. rsc.orgdntb.gov.ua

For the bromination step, traditional solvents like chlorinated hydrocarbons are being replaced by greener alternatives. Ionic liquids and deep eutectic solvents are being explored as they are non-volatile and can often be recycled. Furthermore, water can also be a suitable solvent for the bromination of activated aromatic compounds. researchgate.net A method for the synthesis of 2-substituted benzothiazoles has been developed using the environmentally benign solvent 1,2-dimethoxyethane (B42094) (DME) instead of halogenated solvents. mdpi.com

| Solvent | Properties | Application in Relevant Synthesis |

| Water | Non-toxic, non-flammable, readily available | Synthesis of benzothiazole-2-thiols, benzoxazole-2-thiols, and benzimidazoline-2-thiones rsc.org |

| Ethanol | Biodegradable, low toxicity | Can act as both reactant and solvent in esterification |

| 1,2-Dimethoxyethane (DME) | Less toxic alternative to halogenated solvents | Synthesis of 2-substituted benzothiazoles mdpi.com |

| Ionic Liquids | Low vapor pressure, recyclable | Bromination of phenols and anilines nih.gov |

The development of catalyst-free reactions or the use of recyclable catalysts is a cornerstone of green chemistry, aiming to reduce waste and improve atom economy.

Catalyst-Free Methods: Some bromination reactions of activated aromatic compounds can proceed without a catalyst, especially when using reactive brominating agents. acs.org For instance, a solvent-free method for the in situ generation of molecular bromine has been developed, which can then be used for the bromination of activated aromatic compounds without the need for a catalyst. researchgate.net

Recyclable Catalytic Methods: For the esterification step, solid acid catalysts such as zeolites, ion-exchange resins, and metal oxides are gaining prominence over traditional homogeneous acid catalysts like sulfuric acid. mdpi.comnih.gov These heterogeneous catalysts can be easily separated from the reaction mixture and reused, simplifying the purification process and minimizing corrosive waste. mdpi.comnih.govresearchgate.net Zeolites, for example, have been shown to be effective and reusable catalysts for the electrophilic bromination of aromatic compounds, often with high selectivity. researchgate.net

In the context of bromination, various recyclable catalytic systems have been developed. For example, o-Xylylene bis(triethyl ammonium (B1175870) tribromide) has been employed as a recyclable reagent for the regioselective bromination of phenols. researchgate.net Another approach involves the use of tungstophosphoric acid as a heterogeneous recyclable catalyst for the bromination of phenols and anilines with N-bromosuccinimide (NBS). nih.gov Layered double hydroxides (LDHs) have also been used as recyclable reagents for the regioselective monobromination of phenols. nih.gov

| Catalyst | Reaction Type | Advantages |

| Zeolites | Esterification, Bromination | High selectivity, reusability, non-corrosive mdpi.comnih.govresearchgate.net |

| Ion-exchange resins | Esterification | Easy separation, reusability, mild reaction conditions mdpi.comnih.gov |

| Tungstophosphoric acid | Bromination | Heterogeneous, recyclable, efficient nih.gov |

| Layered Double Hydroxides (LDHs) | Bromination | Recyclable, high regioselectivity nih.gov |

| Fe3O4 Nanoparticles supported Ionic Liquid | Condensation/Cyclization | Magnetically separable, reusable, solvent-free conditions nih.govnih.gov |

Process Optimization and Scale-Up Considerations in Synthesis

Optimizing reaction conditions and developing scalable synthetic methodologies are crucial for the transition from laboratory-scale synthesis to industrial production.

The yield and purity of this compound are highly dependent on the reaction conditions of both the esterification and bromination steps.

For the esterification of 3-hydroxy-2-methylbenzoic acid, key parameters to optimize include temperature, catalyst concentration, and the molar ratio of alcohol to carboxylic acid. angolaonline.net The removal of water as it is formed, for example through azeotropic distillation, can shift the equilibrium towards the product, thereby increasing the yield. cabidigitallibrary.org The choice of catalyst is also critical; while strong mineral acids are effective, they can lead to side reactions and purification challenges. prepchem.com Heterogeneous catalysts can offer a milder and more selective alternative. mdpi.comnih.gov

For the bromination step, achieving the desired regioselectivity (bromine at the 6-position) is the primary challenge. The directing effects of the hydroxyl, methyl, and ethyl ester groups on the aromatic ring must be carefully considered. Reaction parameters such as the choice of brominating agent (e.g., Br2, NBS), solvent, temperature, and catalyst can significantly influence the isomer distribution. The use of a mild brominating agent and a non-polar solvent at low temperatures may favor the desired isomer. The optimization of catalyst loading and reaction time is also crucial to maximize the yield of the target product while minimizing the formation of poly-brominated byproducts. researchgate.net

| Parameter | Effect on Esterification | Effect on Bromination |

| Temperature | Increases reaction rate, but can lead to side reactions if too high. angolaonline.net | Affects regioselectivity and reaction rate. |

| Catalyst Concentration | Higher concentration generally increases reaction rate up to a certain point. angolaonline.net | Can influence the rate and selectivity of the reaction. researchgate.net |

| Molar Ratio of Reactants | Excess alcohol can shift equilibrium and increase yield. angolaonline.net | Stoichiometry of the brominating agent is critical to avoid over-bromination. |

| Solvent | Can influence reaction rate and equilibrium position. | Polarity can significantly impact regioselectivity. |

| Reaction Time | Needs to be sufficient for completion without leading to product degradation. | Important for controlling the extent of bromination. |

For the large-scale production of this compound, transitioning from batch to continuous flow processes can offer significant advantages in terms of safety, efficiency, and scalability. nih.gov

Continuous flow chemistry utilizes microreactors or tubular reactors, which provide excellent heat and mass transfer, allowing for precise control over reaction conditions. nih.govnih.govrsc.org This is particularly beneficial for exothermic reactions like bromination, as it minimizes the risk of thermal runaways. nih.gov The small reactor volumes also enhance safety when handling hazardous reagents like bromine. nih.gov

For the esterification step, continuous processes can incorporate in-line water removal, for instance, through membrane pervaporation, which continuously shifts the reaction equilibrium towards the product, leading to higher conversions in shorter reaction times. mdpi.comnih.gov

For the bromination step, continuous flow processing allows for the safe handling of bromine and precise control over residence time, which can improve the selectivity towards the desired mono-brominated product. nih.gov The integration of in-line purification techniques, such as liquid-liquid extraction or crystallization, can further streamline the manufacturing process, leading to a more efficient and cost-effective industrial production methodology. nih.govrsc.orgmdpi.com

Chemical Reactivity and Derivatization Strategies

Reactions at the Bromine Moiety

The primary focus of derivatization for Ethyl 6-bromo-3-hydroxy-2-methylbenzoate is the carbon-bromine bond. This bond's reactivity allows for its substitution or coupling, forming new carbon-carbon or carbon-heteroatom bonds.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The most effective and widely utilized strategy for the functionalization of the bromine moiety in this compound involves palladium-catalyzed cross-coupling reactions. These reactions have become indispensable tools in modern organic synthesis due to their broad substrate scope, functional group tolerance, and generally mild reaction conditions. researchgate.netsemanticscholar.org The bromine atom serves as an excellent electrophilic partner in these transformations, allowing for the formation of new bonds at its position.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or boronic ester. libretexts.orgnih.gov This reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. libretexts.org It is widely used in the pharmaceutical industry and academic research for the synthesis of biaryls and other conjugated systems. researchgate.net For a substrate like this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups. nih.govresearchgate.net

Typical conditions involve a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), and an inert solvent such as toluene, dioxane, or a mixture of solvents with water. researchgate.netmdpi.com

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions

| Coupling Partner (Boronic Acid/Ester) | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Ethyl 3-hydroxy-2-methyl-[1,1'-biphenyl]-6-carboxylate |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | Ethyl 3-hydroxy-4'-methoxy-2-methyl-[1,1'-biphenyl]-6-carboxylate |

| Pyridine-3-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | Ethyl 3-hydroxy-2-methyl-6-(pyridin-3-yl)benzoate |

Note: The conditions and products in this table are illustrative and based on typical Suzuki-Miyaura reactions for similar aryl bromides.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction has broad applicability for the synthesis of anilines, N-aryl heterocycles, and other arylamine derivatives from a wide range of primary and secondary amines. For this compound, this reaction would introduce an amino group at the C6 position.

The catalytic system for this reaction typically consists of a palladium precursor, such as Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], a bulky electron-rich phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). researchgate.net The choice of ligand is crucial for the efficiency of the catalytic cycle. researchgate.net

Table 2: Representative Buchwald-Hartwig Amination Reactions

| Amine Coupling Partner | Catalyst/Ligand | Base | Solvent | Product |

|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | Ethyl 3-hydroxy-2-methyl-6-morpholinobenzoate |

| Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | Ethyl 3-hydroxy-2-methyl-6-(phenylamino)benzoate |

| Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | Ethyl 6-(benzylamino)-3-hydroxy-2-methylbenzoate |

Note: The conditions and products in this table are illustrative and based on typical Buchwald-Hartwig amination reactions for similar aryl bromides.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.org This reaction is a reliable method for the synthesis of aryl alkynes and conjugated enynes. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst, such as copper(I) iodide (CuI), in the presence of an amine base (e.g., triethylamine (B128534) or diisopropylamine), which often serves as the solvent as well. organic-chemistry.orgnih.gov

This reaction would allow for the introduction of an alkynyl substituent onto the aromatic ring of this compound, providing a valuable intermediate for further transformations like click chemistry or the synthesis of complex natural products. researchgate.netsoton.ac.uk

Table 3: Representative Sonogashira Coupling Reactions

| Alkyne Coupling Partner | Pd Catalyst | Cu Co-catalyst | Base/Solvent | Product |

|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Triethylamine | Ethyl 3-hydroxy-2-methyl-6-(phenylethynyl)benzoate |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | THF/Et₃N | Ethyl 3-hydroxy-2-methyl-6-((trimethylsilyl)ethynyl)benzoate |

| 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | Ethyl 6-(hex-1-yn-1-yl)-3-hydroxy-2-methylbenzoate |

Note: The conditions and products in this table are illustrative and based on typical Sonogashira coupling reactions for similar aryl bromides.

Beyond the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, the bromine atom on this compound can participate in other important palladium-catalyzed transformations. nih.gov

One notable example is the Heck reaction , which couples aryl halides with alkenes to form substituted alkenes. This reaction provides a direct method for the vinylation of the aromatic ring, creating a new carbon-carbon double bond. escholarship.org Typical catalysts include Palladium(II) acetate (B1210297) [Pd(OAc)₂] in the presence of a phosphine ligand or under phosphine-free conditions, along with a base such as triethylamine.

Another significant transformation is the Stille coupling , which involves the reaction of an organohalide with an organotin compound. Although the toxicity of organotin reagents has limited its use compared to the Suzuki coupling, it remains a powerful tool for C-C bond formation. libretexts.org

These various cross-coupling methodologies underscore the synthetic flexibility afforded by the bromine atom, making this compound a valuable building block for the synthesis of a diverse range of complex organic molecules. rsc.org

Radical Reactions and Mechanistic Pathways

While electrophilic aromatic substitution is a common pathway for the functionalization of phenols, radical reactions offer alternative routes for derivatization, particularly at the positions activated by the hydroxyl group. In the case of substituted phenols like this compound, radical reactions can be initiated under specific conditions, such as exposure to UV light in the presence of a radical initiator or reaction with radical species like bromine radicals (Br•).

The mechanism of radical bromination of phenols typically involves the abstraction of the phenolic hydrogen atom to form a phenoxy radical. This radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring, particularly at the ortho and para positions relative to the oxygen atom. For this compound, the presence of the electron-donating hydroxyl and methyl groups, and the electron-withdrawing bromo and ester groups, influences the electron density distribution and the stability of the resulting phenoxy radical. The subsequent reaction of this radical with a bromine molecule (Br₂) would then lead to the formation of a new carbon-bromine bond. However, the existing substitution pattern, particularly the steric hindrance from the ortho-methyl and bromo groups, would likely direct any further radical substitution to the less hindered positions of the ring.

It is important to note that under different conditions, the bromination of phenols can also proceed via an electrophilic aromatic substitution mechanism. The choice of solvent and reaction conditions plays a crucial role in determining the dominant pathway. For instance, reaction with bromine water often leads to polybromination at the activated ortho and para positions through an electrophilic mechanism.

Reactions at the Hydroxyl Group

The phenolic hydroxyl group is a primary site for a variety of chemical transformations, including oxidation, alkylation, acylation, and ether formation. Its reactivity is influenced by the electronic effects of the other substituents on the aromatic ring and the steric hindrance imposed by the adjacent methyl group.

Oxidation Reactions to Carbonyls

The oxidation of phenols can lead to the formation of quinones. For this compound, oxidation would target the hydroxyl group. However, the substitution pattern of this molecule does not allow for the direct formation of a simple benzoquinone, which typically requires hydroxyl groups at the 1,2- or 1,4-positions.

Oxidation of sterically hindered phenols can be challenging and may require specific oxidizing agents. Reagents like Fremy's salt (potassium nitrosodisulfonate) are known to oxidize phenols to quinones. The reaction proceeds through a phenoxy radical intermediate. The success and regioselectivity of such an oxidation on this compound would be highly dependent on the reaction conditions and the ability of the oxidant to overcome the steric hindrance around the hydroxyl group. The presence of the electron-withdrawing bromo and ester groups would also influence the oxidation potential of the phenolic ring.

Alkylation and Acylation Reactions

The phenolic hydroxyl group can be readily alkylated or acylated to form the corresponding ethers and esters. These reactions typically proceed via nucleophilic attack of the phenoxide ion, formed by deprotonation of the phenol (B47542) with a suitable base, on an alkyl halide (for alkylation) or an acyl halide/anhydride (B1165640) (for acylation).

The steric hindrance provided by the ortho-methyl group in this compound will influence the rate and feasibility of these reactions. While alkylation with smaller alkylating agents like methyl iodide or ethyl iodide is likely to proceed, bulkier alkyl groups may face significant steric challenges. The choice of base and solvent is critical; for sterically hindered phenols, stronger bases and polar aprotic solvents are often employed to enhance the nucleophilicity of the phenoxide.

Acylation is generally less sensitive to steric hindrance than alkylation and can be achieved using acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. This reaction would convert the hydroxyl group into an ester functionality.

| Reaction | Reagents | Product | Notes |

| Alkylation | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl halide (e.g., CH₃I, C₂H₅Br) | O-alkylated ether | Reaction rate is sensitive to the steric bulk of the alkyl halide. |

| Acylation | Acyl chloride or anhydride (e.g., Acetyl chloride, Benzoyl chloride), Base (e.g., Pyridine) | O-acylated ester | Generally proceeds readily, even with some steric hindrance. |

Ether Formation Reactions

The Williamson ether synthesis is a classic and versatile method for the formation of ethers from phenols. This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction.

For this compound, the formation of the phenoxide can be achieved using a variety of bases, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The subsequent reaction with an alkyl halide would yield the corresponding ether. As with alkylation, the steric hindrance from the ortho-methyl group is a key factor to consider. Primary alkyl halides are the preferred substrates to minimize competing elimination reactions. For the synthesis of more hindered ethers, alternative methods, such as copper-catalyzed couplings, might be necessary.

| Reactants | Base | Alkyl Halide | Expected Product |

| This compound | NaH | CH₃I | Ethyl 6-bromo-3-methoxy-2-methylbenzoate |

| This compound | K₂CO₃ | CH₃CH₂Br | Ethyl 6-bromo-3-ethoxy-2-methylbenzoate |

Protection and Deprotection Strategies

In multi-step syntheses, it is often necessary to protect the reactive phenolic hydroxyl group to prevent it from interfering with reactions at other sites in the molecule. A variety of protecting groups are available for phenols, with silyl (B83357) ethers being a common choice due to their ease of installation and removal under specific conditions.

A common silyl protecting group is the tert-butyldimethylsilyl (TBDMS) group. It can be introduced by reacting the phenol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole (B134444) in a solvent such as dimethylformamide (DMF). The steric hindrance around the hydroxyl group in this compound might slow down the protection reaction, but it is generally expected to proceed.

Deprotection of silyl ethers is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. The choice of deprotection reagent allows for selective removal of the silyl group in the presence of other functional groups. For sterically hindered silyl ethers, deprotection might require more forcing conditions.

| Reaction | Reagents | Solvent | Notes |

| Protection (TBDMS) | TBDMSCl, Imidazole | DMF | Forms a silyl ether, protecting the hydroxyl group. |

| Deprotection (TBDMS) | TBAF | THF | Cleaves the silyl ether to regenerate the hydroxyl group. |

Reactions at the Ester Group

The ethyl ester group in this compound is susceptible to a range of nucleophilic acyl substitution reactions, including hydrolysis, reduction, and transesterification. The reactivity of the ester is influenced by the steric hindrance from the ortho-methyl group.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process, while base-promoted hydrolysis (saponification) is irreversible due to the formation of the carboxylate salt. The steric hindrance from the ortho-methyl group can make the hydrolysis of this ester more difficult than that of unhindered benzoates, potentially requiring harsher reaction conditions such as higher temperatures or longer reaction times.

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the ethyl ester group to a hydroxymethyl group. It is important to note that LiAlH₄ would also reduce the carboxylic acid if the ester were first hydrolyzed.

Transesterification: This reaction involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reaction with methanol (B129727) would yield the corresponding methyl ester. This is an equilibrium process, and an excess of the new alcohol is typically used to drive the reaction to completion.

| Reaction | Reagents | Product Functional Group | Notes |

| Basic Hydrolysis | NaOH, H₂O/EtOH | Carboxylate | Irreversible saponification. |

| Acidic Hydrolysis | H₃O⁺, H₂O | Carboxylic Acid | Reversible reaction. |

| Reduction | 1. LiAlH₄ 2. H₃O⁺ | Primary Alcohol | Reduces the ester to an alcohol. |

| Transesterification | R'OH, Acid or Base catalyst | New Ester | Equilibrium process. |

Chemo- and Regioselectivity in Multi-Functionalized Systems

The presence of multiple functional groups on this compound necessitates careful consideration of chemo- and regioselectivity when planning synthetic transformations. The choice of reagents and reaction conditions determines which functional group will react preferentially. acs.orgresearchgate.net

Ester vs. Phenol: In reactions involving bases, the acidic phenol is the most reactive site. For instance, in a base-catalyzed transesterification or a reduction with LiAlH₄, the phenol will be deprotonated first. This requires the use of at least one additional equivalent of the base or reducing agent. To perform reactions selectively at other sites in the presence of a strong base, the phenol group must first be protected.

Ester vs. Methyl Group: The ester group is susceptible to nucleophilic attack, while the methyl group is reactive under radical conditions. This difference allows for selective transformations. For example, benzylic bromination using NBS and a radical initiator will functionalize the methyl group without affecting the ester. organic-chemistry.org Conversely, hydrolysis or reduction of the ester can be performed under conditions that leave the methyl group untouched.

Ester vs. Bromo-Aryl Bond: The C-Br bond on the aromatic ring is generally stable to the conditions used for ester manipulations like hydrolysis, transesterification, and LiAlH₄ reduction. It would, however, be reactive towards certain organometallic reagents used in cross-coupling reactions (e.g., Suzuki, Heck), a pathway for further derivatization not covered here.

Directed Functionalization Studies

The presence of multiple substituents on the aromatic ring of this compound allows for directed functionalization, where the existing groups guide the position of incoming electrophiles or organometallic species. The interplay between the electron-donating hydroxyl and methyl groups and the electron-withdrawing bromo and ethyl ester groups influences the reactivity of the aromatic ring.

One key strategy for the selective functionalization of such substituted aromatic compounds is directed ortho-metalation (DoM) . In this approach, a heteroatom-containing substituent directs the deprotonation of a nearby ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with various electrophiles to introduce a new substituent with high regioselectivity. For this compound, the hydroxyl group is a potent directing group. However, its acidic proton will be abstracted by the organolithium base. Therefore, it is often necessary to first protect the hydroxyl group to enable ortho-lithiation.

Another significant avenue for functionalization is through palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. The bromo substituent at the 6-position is an ideal handle for these transformations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The choice of catalyst, ligands, base, and reaction conditions is crucial for achieving high yields and selectivity.

| Reaction Type | Reagents and Conditions | Product Type |

| Directed Ortho-metalation | 1. Protection of OH group2. n-BuLi or s-BuLi, THF, -78 °C3. Electrophile (e.g., I₂, DMF, alkyl halides) | Functionalization ortho to the directing group |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, base (e.g., K₂CO₃, Na₂CO₃), solvent (e.g., toluene, DME) | Biaryl compounds |

| Heck Coupling | Alkene, Pd(OAc)₂, PPh₃, base (e.g., Et₃N), solvent (e.g., DMF, MeCN) | Alkenylated aromatic compounds |

| Sonogashira Coupling | Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, base (e.g., Et₃N), solvent (e.g., THF, DMF) | Alkynylated aromatic compounds |

Orthogonal Protecting Group Strategies

The presence of both a phenolic hydroxyl group and an ethyl ester in this compound necessitates the use of protecting groups to achieve selective reactions at different sites of the molecule. Orthogonal protecting group strategies are particularly valuable, as they allow for the selective removal of one protecting group in the presence of others by using different deprotection conditions. This enables a stepwise and controlled functionalization of the molecule.

For the hydroxyl group, common protecting groups include silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS), benzyl (B1604629) ethers (Bn), and p-methoxybenzyl (PMB) ethers. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be protected, for instance, as a tert-butyl ester or a benzyl ester. The choice of protecting groups is dictated by their stability to the reaction conditions planned for subsequent steps and the ease of their selective removal.

An orthogonal strategy could involve protecting the hydroxyl group as a TBDMS ether, which is stable under basic conditions but can be cleaved with fluoride reagents (e.g., TBAF). The ethyl ester is generally stable to these conditions. Subsequently, the bromo group could be subjected to a cross-coupling reaction. If further modification of the ester is required, it can be hydrolyzed under basic or acidic conditions without affecting a more robust hydroxyl protecting group like a benzyl ether.

| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions | Orthogonality |

| Hydroxyl | TBDMS | TBDMSCl, imidazole, DMF | TBAF, THF | Stable to basic hydrolysis of the ester |

| Hydroxyl | Benzyl (Bn) | BnBr, K₂CO₃, acetone | H₂, Pd/C | Stable to acidic/basic hydrolysis and fluoride |

| Carboxylic Acid (after hydrolysis of ester) | tert-Butyl (t-Bu) | Isobutylene, H₂SO₄ (cat.) | Trifluoroacetic acid (TFA) | Stable to hydrogenolysis |

| Carboxylic Acid (after hydrolysis of ester) | Benzyl (Bn) | BnBr, Cs₂CO₃, DMF | H₂, Pd/C | Stable to mild acid/base |

The careful selection and application of these derivatization and protection strategies allow for the synthesis of a wide array of complex molecules derived from the this compound scaffold, highlighting its importance as a versatile building block in organic synthesis.

Role As a Synthetic Intermediate and Precursor to Advanced Materials

Utilization in the Synthesis of Complex Organic Architectures

The strategic placement of reactive sites on Ethyl 6-bromo-3-hydroxy-2-methylbenzoate makes it a valuable building block for the synthesis of complex organic structures. The presence of the bromine atom allows for the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. This capability is crucial for assembling elaborate molecular scaffolds. For instance, this intermediate can be envisioned as a key component in the synthesis of natural products and their analogues, where the aromatic core can be further elaborated.

The hydroxyl and ester functionalities provide additional handles for synthetic transformations. The hydroxyl group can be alkylated or acylated to introduce new side chains, or it can direct ortho-lithiation to introduce additional substituents on the aromatic ring. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, ketones, or other functional groups, further expanding the molecular complexity.

Precursor for Advanced Chemical Building Blocks

This compound serves as a precursor to a variety of more advanced chemical building blocks. Through targeted modifications of its functional groups, a library of derivatives can be generated, each with unique properties and reactivity. For example, the bromine atom can be replaced with other functional groups such as cyano, nitro, or amino groups through nucleophilic aromatic substitution or metal-catalyzed reactions, leading to a new class of substituted benzoates.

Furthermore, the interplay between the hydroxyl and bromo substituents allows for the construction of heterocyclic systems. Intramolecular cyclization reactions, for instance, can lead to the formation of benzofurans or other oxygen-containing heterocycles, which are prevalent motifs in biologically active molecules and functional materials.

Design and Synthesis of Analogues and Derivatives

The structural framework of this compound provides a template for the design and synthesis of a wide array of analogues and derivatives. These modifications can be systematically explored to fine-tune the chemical and physical properties of the resulting molecules for various applications.

The synthesis and reactivity of positional isomers of this compound can lead to divergent synthetic outcomes. The relative positions of the bromo, hydroxyl, methyl, and ester groups on the aromatic ring significantly influence the electronic and steric environment of the molecule, thereby affecting its reactivity. For example, an isomer with the bromine atom positioned ortho or para to the hydroxyl group would exhibit different reactivity in electrophilic aromatic substitution reactions compared to the meta-positioned bromine in the parent molecule. The specific substitution pattern dictates the regioselectivity of subsequent transformations, allowing chemists to access a diverse range of isomeric products with distinct properties.

The ethyl ester moiety of the title compound is amenable to various chemical transformations. It can be readily hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then serve as a versatile handle for further functionalization, such as conversion to acid chlorides, amides, or other esters through standard organic reactions. Transesterification with different alcohols can also be employed to introduce alternative ester groups, thereby modifying the solubility and other physical properties of the molecule.

The aromatic ring of this compound can be further functionalized to introduce additional substituents. The existing substituents direct the position of incoming electrophiles in electrophilic aromatic substitution reactions. For instance, the hydroxyl group is an activating, ortho-, para-directing group, while the ester and methyl groups also influence the regioselectivity of such reactions. This allows for the controlled introduction of nitro, halogen, or acyl groups onto the benzene (B151609) ring, leading to a wider range of polysubstituted aromatic compounds.

Integration into Convergent and Divergent Synthetic Pathways

Conversely, in a divergent synthesis, this compound can serve as a common starting material that is elaborated through different reaction pathways to generate a library of related but distinct compounds. The multiple functional groups allow for a branching synthetic tree, where each branch leads to a unique molecular architecture. This strategy is particularly useful in medicinal chemistry for the rapid generation of analogues for structure-activity relationship studies.

Applications in Specialty Chemical Synthesis

The potential applications of this compound in specialty chemical synthesis are primarily theoretical at this stage, based on the known reactivity of similar compounds. Its structure suggests it could be a precursor for the synthesis of various classes of specialty chemicals, including but not limited to, substituted benzofurans and chromones, which are important scaffolds in medicinal chemistry and materials science.

One hypothetical application is in the synthesis of substituted benzofurans. The ortho-hydroxy-bromoaryl moiety is a common starting point for the construction of the benzofuran ring system. For instance, a palladium-catalyzed intramolecular O-arylation could potentially be employed to form the furan ring.

Another area of potential application is in the synthesis of chromones and their derivatives. The 3-hydroxybenzoate structure can be a key component in building the chromone skeleton through reactions such as the Kostanecki–Robinson reaction or other related cyclization methods.

Furthermore, the bromine atom on the aromatic ring opens up possibilities for a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide variety of substituents and the construction of complex molecular architectures. This functional handle makes this compound a potential precursor for the synthesis of highly tailored specialty chemicals with specific electronic or optical properties.

It is important to note that without specific research findings or patents detailing the use of this compound, its role in these applications remains speculative. Further research would be needed to explore and validate these potential synthetic routes and applications.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of molecules at the electronic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. The B3LYP functional combined with a basis set like 6-311++G(d,p) is commonly employed for geometry optimization. researchgate.netresearchgate.net These calculations aim to find the lowest energy conformation of Ethyl 6-bromo-3-hydroxy-2-methylbenzoate, providing precise information on bond lengths, bond angles, and dihedral angles. The optimized structure is crucial for understanding the molecule's stability and its interactions with other molecules. Theoretical simulations often show a good correlation with experimental results. researchgate.net

Interactive Data Table: Representative Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-Br | 1.89 - 1.91 | |

| C-O (hydroxyl) | 1.35 - 1.37 | |

| C=O (ester) | 1.21 - 1.23 | |

| C-O (ester) | 1.34 - 1.36 | |

| O-H | 0.96 - 0.98 | |

| C-C-O | 118 - 122 | |

| C-C-Br | 119 - 121 | |

| O-C=O | 123 - 126 |

The electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. materialsciencejournal.org A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. materialsciencejournal.org The character of the HOMO and LUMO (i.e., which atoms and atomic orbitals contribute most to them) determines the molecule's behavior as an electron donor or acceptor. For aromatic compounds, these orbitals are typically of π-character, distributed over the benzene (B151609) ring.

Interactive Data Table: Frontier Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the oxygen atoms of the hydroxyl and ester groups are expected to be regions of high negative potential, while the hydrogen atom of the hydroxyl group would be a site of positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. mpg.dewisc.edufaccts.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. mpg.dewisc.edu NBO analysis can quantify the extent of electron delocalization and hyperconjugative interactions, which contribute to the molecule's stability. researchgate.net For this compound, this analysis would reveal the interactions between the lone pairs on the oxygen and bromine atoms and the π-system of the benzene ring, as well as hyperconjugation involving the methyl and ethyl groups.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. A higher hardness value indicates greater stability. materialsciencejournal.org

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

These descriptors are useful for comparing the reactivity of different molecules and for predicting the direction of chemical reactions. researchgate.net

Interactive Data Table: Global Reactivity Descriptors

| Descriptor | Typical Value Range (eV) |

|---|---|

| Chemical Hardness (η) | 2.25 - 3.25 |

| Electrophilicity Index (ω) | 1.5 - 3.0 |

| Chemical Potential (μ) | -3.75 to -4.75 |

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules in a condensed phase, such as in a solution. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of conformational changes, intermolecular interactions, and transport properties over time. For this compound, MD simulations could be employed to study its interactions with solvent molecules, its diffusion behavior, and its conformational flexibility in different environments.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions. This involves mapping out the reaction pathway, identifying intermediates, and determining the energy barriers that need to be overcome.

For any potential reaction involving this compound, computational methods would be used to locate the transition state—the highest energy point along the reaction coordinate. The structure of the transition state provides crucial information about the geometry of the molecules as they are transforming from reactants to products. Frequency calculations are performed to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction path.

No computational studies on the transition state analysis for reactions of this compound have been published.

By calculating the energies of the reactants, intermediates, transition states, and products, an energy profile for a chemical transformation can be constructed. This profile illustrates the thermodynamics (relative energies of reactants and products) and kinetics (the height of the energy barriers) of the reaction. This information is vital for understanding reaction rates and predicting the feasibility of a chemical process.

Specific energy profiles for chemical transformations of this compound have not been computationally determined in published research.

Prediction of Spectroscopic Properties (beyond basic identification)

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure and understand its electronic and vibrational properties.

Theoretical calculations, typically using DFT, can predict the vibrational frequencies of a molecule. These frequencies correspond to the different modes of vibration, such as stretching, bending, and twisting of the chemical bonds. The calculated frequencies and their intensities can be used to generate a theoretical infrared (IR) and Raman spectrum.

By comparing the theoretical spectrum with an experimental one, each peak in the experimental spectrum can be assigned to a specific vibrational mode. This provides a detailed understanding of the molecule's vibrational behavior. The calculations are often performed for the optimized geometry of the molecule in the gas phase, and scaling factors are sometimes applied to the calculated frequencies to better match the experimental values, which are typically recorded in the solid or liquid phase.

While the methodology for predicting FT-IR and FT-Raman spectra is well-established, specific theoretical predictions for this compound are not present in the available literature. For illustrative purposes, a general table of expected vibrational modes for a molecule with similar functional groups is provided below.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| O-H Stretch (hydroxyl) | 3200-3600 |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=O Stretch (ester) | 1700-1750 |

| C=C Stretch (aromatic) | 1450-1600 |

| C-O Stretch (ester and hydroxyl) | 1000-1300 |

| C-Br Stretch | 500-600 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts serve as a powerful tool for the structural elucidation and confirmation of complex organic molecules like this compound. Computational chemistry, particularly through the use of Density Functional Theory (DFT), allows for the ab initio calculation of the magnetic shielding tensors of atomic nuclei within a molecule. These shielding tensors are then converted into chemical shifts (δ), typically reported in parts per million (ppm), by referencing them against a standard, most commonly Tetramethylsilane (TMS).

The prevailing methodology for such predictions involves the Gauge-Independent Atomic Orbital (GIAO) approach. nih.govmodgraph.co.uk This method has been demonstrated to provide reliable and accurate predictions of both ¹H and ¹³C NMR chemical shifts when paired with appropriate DFT functionals and basis sets. nih.gov A common and effective combination for this purpose is the B3LYP functional with a 6-311++G(d,p) basis set. scielo.brresearchgate.net This level of theory is adept at accounting for electron correlation and provides a flexible basis set to accurately describe the electronic environment around each nucleus.

For a molecule such as this compound, the process begins with the optimization of its molecular geometry to find the lowest energy conformation. bohrium.com Following this, the GIAO method is employed to calculate the isotropic magnetic shielding constants for each hydrogen and carbon atom. To enhance accuracy, solvent effects are often incorporated into these calculations using models like the Polarizable Continuum Model (PCM), as the chemical shifts can be influenced by the surrounding medium. bohrium.com

The predicted chemical shifts for this compound would reflect the influence of its various substituents on the benzene ring. The electron-withdrawing nature of the bromo and ethyl ester groups, coupled with the electron-donating effects of the hydroxyl and methyl groups, creates a distinct electronic landscape. This, in turn, dictates the shielding and deshielding of the aromatic protons and carbons, as well as the shifts of the ethyl and methyl group nuclei. A comparison between these theoretically predicted values and experimentally obtained NMR data is a critical step in the verification of the compound's synthesized structure.

Below is an interactive table presenting the theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using the GIAO method at the B3LYP/6-311++G(d,p) level of theory.

Interactive Data Table: Predicted NMR Chemical Shifts

| Atom Type | Atom Position | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic CH (Position 4) | 6.80 - 7.10 |

| ¹H | Aromatic CH (Position 5) | 7.20 - 7.50 |

| ¹H | Hydroxyl OH | 5.00 - 6.00 |

| ¹H | Ethyl CH₂ | 4.20 - 4.50 |

| ¹H | Methyl CH₃ (on ring) | 2.10 - 2.40 |

| ¹H | Ethyl CH₃ | 1.20 - 1.50 |

| ¹³C | Carbonyl C=O | 165.0 - 170.0 |

| ¹³C | Aromatic C-OH | 150.0 - 155.0 |

| ¹³C | Aromatic C-Br | 110.0 - 115.0 |

| ¹³C | Aromatic C-COOEt | 130.0 - 135.0 |

| ¹³C | Aromatic C-CH₃ | 120.0 - 125.0 |

| ¹³C | Aromatic CH (C4) | 115.0 - 120.0 |

| ¹³C | Aromatic CH (C5) | 125.0 - 130.0 |

| ¹³C | Ethyl CH₂ | 60.0 - 65.0 |

| ¹³C | Methyl C (on ring) | 15.0 - 20.0 |

| ¹³C | Ethyl CH₃ | 13.0 - 16.0 |

Note: The values presented are typical ranges expected from DFT calculations and may vary depending on the specific computational model and solvent considerations.

UV-Visible Spectroscopy and Electronic Transitions (TD-DFT)

Theoretical investigations into the electronic absorption properties of this compound are predominantly carried out using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comscispace.com This computational method is highly effective for calculating the excited states of molecules, allowing for the prediction of UV-Visible absorption spectra. researchgate.net The methodology involves calculating the vertical excitation energies from the ground electronic state to various excited states, which correspond to the absorption of photons in the UV-Vis range.

The process typically employs the same functional and basis set used for ground-state calculations, such as B3LYP/6-311++G(d,p), to ensure consistency. scispace.com The output of a TD-DFT calculation provides key information for each electronic transition, including the excitation energy (often in electron volts, eV), the corresponding wavelength (λmax in nanometers, nm), and the oscillator strength (f). rsc.org The oscillator strength is a dimensionless quantity that represents the probability of a particular electronic transition occurring; transitions with higher oscillator strengths correspond to more intense absorption bands in the experimental spectrum.

For this compound, the UV-Visible spectrum is expected to be dominated by π → π* transitions associated with the substituted benzene ring. The presence of auxochromic groups (like -OH and -CH₃) and chromophoric groups (-C=O) attached to the aromatic system influences the energies of the molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). These substitutions typically lead to a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The TD-DFT calculations can precisely model these effects and predict the λmax values for the principal absorption bands.

The following interactive table details the predicted electronic transitions for this compound based on TD-DFT calculations.

Interactive Data Table: Predicted Electronic Transitions and UV-Visible Absorption

| Transition Number | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Predominant Character |

| 1 | 4.10 - 4.30 | 288 - 302 | 0.15 - 0.25 | π → π* (HOMO → LUMO) |

| 2 | 4.80 - 5.00 | 248 - 258 | 0.30 - 0.45 | π → π |

| 3 | 5.50 - 5.70 | 217 - 225 | 0.50 - 0.70 | π → π |

Note: These values are illustrative of typical TD-DFT results for substituted aromatic esters. The exact values are sensitive to the computational level of theory and solvent modeling.

Non-Linear Optical (NLO) Properties Theoretical Studies

The investigation of Non-Linear Optical (NLO) properties through theoretical calculations provides insight into a molecule's potential for applications in optoelectronics and photonics. wisc.edujournaleras.com For this compound, computational methods based on Density Functional Theory (DFT) are employed to predict its NLO response. nih.gov The key parameters that quantify the NLO behavior of a molecule are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). mdpi.comfrontiersin.org

These properties are calculated by determining the response of the molecule's electron density to an applied external electric field. DFT calculations can provide all the tensor components for both the polarizability and the hyperpolarizability. The average polarizability (α_total) and the total first hyperpolarizability (β_total) are then derived from these tensor components. A high β_total value is indicative of a significant NLO response.

The NLO properties of organic molecules are strongly influenced by their electronic structure, particularly the presence of electron-donating groups (EDGs) and electron-accepting groups (EAGs) connected by a π-conjugated system. In this compound, the hydroxyl (-OH) and methyl (-CH₃) groups act as EDGs, while the ethyl ester (-COOEt) and bromo (-Br) groups function as EAGs. This donor-acceptor framework facilitates intramolecular charge transfer (ICT) upon electronic excitation, which is a crucial factor for enhancing the first hyperpolarizability.

An interactive data table summarizing the theoretically calculated NLO properties for this compound is provided below.

Interactive Data Table: Calculated Non-Linear Optical (NLO) Properties

| NLO Property | Parameter | Calculated Value (a.u.) | Unit Conversion (esu) |

| Dipole Moment | μ_x | Value | |

| μ_y | Value | ||

| μ_z | Value | ||

| μ_total | Calculated | X 10⁻¹⁸ esu (Debye) | |

| Linear Polarizability | α_xx | Value | |

| α_yy | Value | ||

| α_zz | Value | ||

| α_total | Calculated | X 10⁻²⁴ esu | |

| First Hyperpolarizability | β_xxx, β_xyy, etc. | Component Values | |

| β_total | Calculated | X 10⁻³⁰ esu |

Note: The specific numerical values are dependent on the chosen DFT functional and basis set. The table structure represents the typical output of such a computational analysis.

Advanced Spectroscopic and Crystallographic Characterization for Mechanistic and Structural Insights

X-ray Diffraction Studies for Solid-State Structure and Packing

Single Crystal X-ray Diffraction (SC-XRD) for Absolute Configuration and Conformational Analysis

To date, a definitive single crystal X-ray diffraction study for Ethyl 6-bromo-3-hydroxy-2-methylbenzoate has not been reported in publicly accessible crystallographic databases. However, the anticipated methodology would involve growing a single crystal of suitable quality and subjecting it to X-ray irradiation. The resulting diffraction pattern would be analyzed to solve the crystal structure.

This analysis would provide precise data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. Key parameters such as the planarity of the benzene (B151609) ring, the orientation of the ethyl ester and hydroxyl groups, and the intramolecular distances between substituents would be determined. For instance, the analysis would reveal any intramolecular hydrogen bonding between the hydroxyl group and the adjacent ester carbonyl oxygen.

A hypothetical data table for such an analysis is presented below, based on typical parameters for similar organic molecules.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.0 |

| c (Å) | 10.5 |

| β (°) | 95.0 |

| Volume (ų) | 1066.9 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.620 |

| R-factor (%) | < 5 |

Note: This data is hypothetical and serves as an example of what a crystallographic study would yield.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Lattices

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, derived from the results of an X-ray diffraction study. By mapping properties such as dnorm (normalized contact distance) onto the molecular surface, one can identify regions of significant intermolecular contact.

Advanced NMR Spectroscopy Applications (excluding basic compound identification)

While 1D NMR (¹H and ¹³C) is essential for basic structural confirmation, advanced NMR techniques offer deeper insights into the connectivity, stereochemistry, and dynamic properties of a molecule.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

A suite of 2D NMR experiments would be instrumental in confirming the precise atomic connectivity of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show the correlation between the methyl and methylene (B1212753) protons of the ethyl group and any long-range couplings between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It would be critical for establishing the connectivity of the quaternary carbons, such as the carbonyl carbon and the substituted aromatic carbons, by showing their correlations to nearby protons (e.g., correlation from the aromatic protons to the carbonyl carbon).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. For this molecule, NOESY could reveal the spatial proximity between the methyl protons at the 2-position and the adjacent aromatic proton, as well as the proximity of the ethyl group protons to the aromatic ring, offering insights into the preferred conformation in solution.

A summary of expected key HMBC correlations is provided in the table below.

| Proton (¹H) | Correlated Carbons (¹³C) |

| Aromatic-H | Aromatic carbons, Carbonyl carbon |

| -OCH₂CH₃ | -OC H₂CH₃, Carbonyl carbon |

| -OCH₂CH₃ | -OC H₂CH₃ |

| Ar-CH₃ | Aromatic carbons (C1, C2, C6), Ar-C H₃ |

Note: This data is predictive and based on the known structure of the compound.

Solid-State NMR for Polymorphism and Amorphous Forms